(7-Fluoroquinolin-6-yl)methanamine
Description
(7-Fluoroquinolin-6-yl)methanamine is a fluorinated quinoline derivative with a methanamine substituent at position 6 of the quinoline core. Its molecular formula is C₁₀H₁₀FN₂, with an average molecular mass of approximately 177.20 g/mol.
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(7-fluoroquinolin-6-yl)methanamine |
InChI |
InChI=1S/C10H9FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H,6,12H2 |
InChI Key |
VYSMJCHIPNCNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Quinoline vs. Indole Derivatives
- (6-Fluoro-7-methyl-1H-indol-2-yl)methanamine (): Core: Indole ring system (C₈H₆N) with fluorine and methyl substituents. Molecular Formula: C₁₀H₁₁FN₂. This structural variation may alter bioavailability and target selectivity compared to quinoline analogs .
Halogen-Substituted Quinoline Derivatives
- (7-Bromoquinolin-6-yl)methanamine (): Core: Quinoline with bromine at position 5. Molecular Formula: C₁₀H₉BrN₂. Key Differences: Bromine’s larger atomic radius and lower electronegativity vs. fluorine may reduce electronegative withdrawal effects but enhance hydrophobic interactions. This could influence binding to targets like bacterial DNA gyrase or kinases .
Functional Group Variations
- Thiourea Derivatives of Methanamine (): Example: Thiourea-linked (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine. Key Differences: The thiourea group (-NH-CS-NH₂) enhances hydrogen-bonding and metal-chelating capabilities, contributing to antibacterial and antifungal activities (e.g., against Staphylococcus aureus and Pseudomonas aeruginosa). This contrasts with the primary amine in (7-Fluoroquinolin-6-yl)methanamine, which may limit such interactions .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
Antimicrobial Activity
- Thiourea Derivatives : Demonstrated moderate to strong activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values comparable to ciprofloxacin in some cases. The thiourea group likely disrupts bacterial membrane integrity or enzyme function .
- Quinoline/Bromine Analogs: Bromine-substituted quinolines are often precursors for antibiotics (e.g., fluoroquinolones), but (7-Bromoquinolin-6-yl)methanamine’s role in direct antimicrobial activity remains uncharacterized .
Structural-Activity Relationships (SAR)
- Fluorine vs. Bromine’s bulkiness may favor hydrophobic pockets in targets .
- Methanamine Position: In indole derivatives, the methanamine group at position 2 (vs. quinoline’s position 6) may alter binding orientation in receptor pockets, as seen in serotonin receptor analogs .
Limitations and Gaps
- No direct in vitro or in vivo data for (7-Fluoroquinolin-6-yl)methanamine were found in the evidence.
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